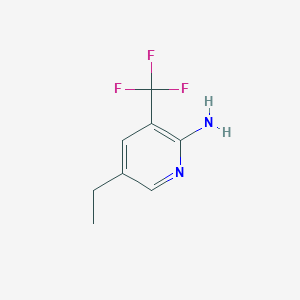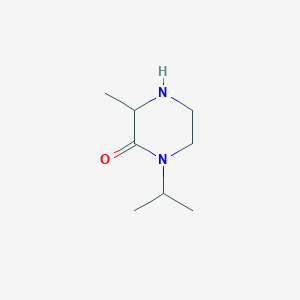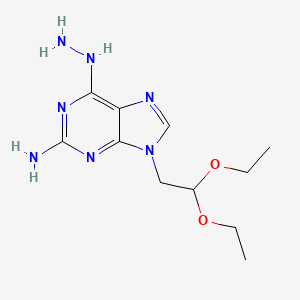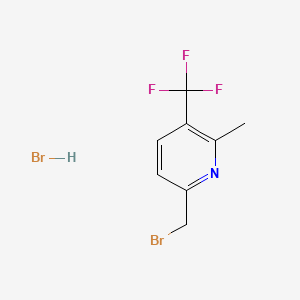
Lenalidomide-PEG2-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . The addition of PEG2 (polyethylene glycol) and propargyl groups enhances its solubility and potential for targeted drug delivery, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of Lenalidomide-PEG2-propargyl involves several steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidinedione, followed by catalytic reduction using palladium on carbon (Pd/C) under hydrogen pressure.
PEGylation: The PEG2 moiety is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG2 reacts with an activated ester derivative of lenalidomide.
Industrial production methods focus on optimizing these reactions for scalability, yield, and purity, often employing continuous flow chemistry and advanced purification techniques.
Analyse Des Réactions Chimiques
Lenalidomide-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can be used to modify the nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where functional groups like halides are replaced with nucleophiles such as amines or thiols.
Click Chemistry: The propargyl group allows for click chemistry reactions, forming stable triazole linkages with azides under copper(I) catalysis.
Common reagents include palladium on carbon (Pd/C), copper(I) catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include modified lenalidomide derivatives with enhanced biological activity and solubility.
Applications De Recherche Scientifique
Lenalidomide-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: The compound is used in the development of novel drug delivery systems and as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying protein-protein interactions and cellular signaling pathways, particularly in cancer research.
Mécanisme D'action
Lenalidomide-PEG2-propargyl exerts its effects through multiple mechanisms:
Antiangiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Protein Degradation: This compound induces the ubiquitination and proteasomal degradation of specific proteins, such as IKZF1 and IKZF3, which are essential for the survival of myeloma cells.
The molecular targets include cereblon, a substrate receptor of the CRL4 E3 ligase complex, and various signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Lenalidomide-PEG2-propargyl can be compared with other similar compounds, such as:
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties but with significant teratogenic effects.
Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects compared to lenalidomide.
CC-122, CC-220, and CC-885: Novel thalidomide analogs designed for better clinical efficacy and selectivity.
This compound stands out due to its improved solubility, targeted delivery potential, and enhanced biological activity, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C20H23N3O5 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
3-[3-oxo-7-[2-(2-prop-2-ynoxyethoxy)ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H23N3O5/c1-2-9-27-11-12-28-10-8-21-16-5-3-4-14-15(16)13-23(20(14)26)17-6-7-18(24)22-19(17)25/h1,3-5,17,21H,6-13H2,(H,22,24,25) |
Clé InChI |
YLCSYUDKSZPIOI-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)


![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)



